Ethyl 4-(2-oxo-2-phenylethyl)benzoate

Overview

Description

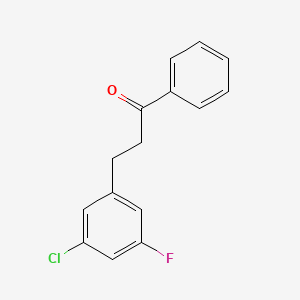

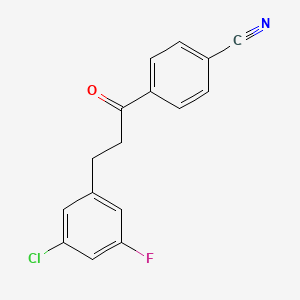

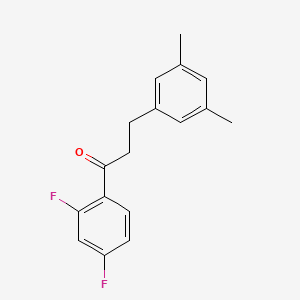

Ethyl 4-(2-oxo-2-phenylethyl)benzoate is a chemical compound with the CAS Number: 898776-62-0 . It has a molecular weight of 268.31 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

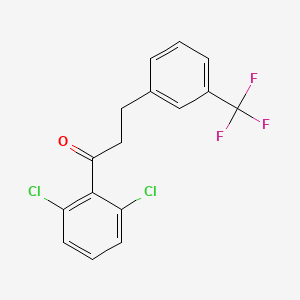

The InChI code for this compound is 1S/C17H16O3/c1-2-20-17(19)15-10-8-13(9-11-15)12-16(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.31 g/mol . The compound has a complexity of 323 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has a rotatable bond count of 6 . The topological polar surface areaScientific Research Applications

Optical Storage in Polymers

A study conducted by Meng, Natansohn, Barrett, and Rochon (1996) synthesized and copolymerized Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) with other components. This research found that such copolymers, which share chemical similarities with Ethyl 4-(2-oxo-2-phenylethyl)benzoate, can be utilized in reversible optical storage. The copolymers exhibited high photoinduced birefringence, suggesting their potential use in optical data storage technologies (Meng et al., 1996).

X-Ray Crystallography

Manolov, Morgenstern, and Hegetschweiler (2012) conducted a study on the structure of a compound related to this compound, determined by single-crystal X-ray crystallography. This implies the importance of such compounds in the field of crystallography and material science, particularly in understanding molecular structures (Manolov et al., 2012).

Liquid Crystalline Polysiloxanes

Research by Bracon, Guittard, Givenchy, and Géribaldi (2000) involved synthesizing monomers that are chemically akin to this compound. These compounds exhibited smectogen properties, highlighting their potential application in the development of side chain liquid crystalline polysiloxanes, which are crucial in various high-tech applications (Bracon et al., 2000).

Antimicrobial Agents

Desai, Shihora, and Moradia (2007) synthesized compoundsrelated to this compound, which showed potential as antimicrobial agents. These compounds were tested for antibacterial and antifungal activities, indicating their possible application in developing new antimicrobial therapies (Desai et al., 2007).

Photopolymerization and Microphase Separation

Liu and Chiu (2010) researched a novel monomer, ethyl 4-[4-(11-methacryloyloxyundecyloxy)phenyl azobenzoyl-oxyl] benzoate, which bears resemblance to this compound. Their study focused on photopolymerization and microphase separation in diblock copolymers, important for developing advanced materials with unique properties, such as controlled release systems and responsive surfaces (Liu & Chiu, 2010).

Anti-Juvenile Hormone Agents

Kuwano, Fujita, Furuta, and Yamada (2008) investigated Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate, a compound structurally similar to this compound, for its anti-juvenile hormone activity. This highlights potential applications in controlling insect populations or studying insect development (Kuwano et al., 2008).

Mechanism of Action

Mode of Action

It is known that the compound contains a benzylic position, which is often involved in reactions such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

The compound’s potential to participate in reactions at the benzylic position suggests it may interact with pathways involving aromatic compounds .

properties

IUPAC Name |

ethyl 4-phenacylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)15-10-8-13(9-11-15)12-16(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXWWYXETYKNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645680 | |

| Record name | Ethyl 4-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898776-62-0 | |

| Record name | Ethyl 4-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

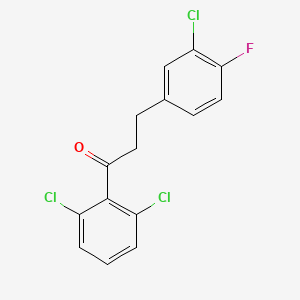

![1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327769.png)

![1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327771.png)